molecular formula C15H19N5O2S B6435588 N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2549014-04-0

N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

Cat. No.: B6435588
CAS No.: 2549014-04-0
M. Wt: 333.4 g/mol
InChI Key: RHZKZIKIOPLXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidine core fused with an azetidine ring and a cyclopropanesulfonamide group. The pyrido[2,3-d]pyrimidine scaffold is a nitrogen-rich heterocycle known for its role in kinase inhibition and anticancer activity . The cyclopropanesulfonamide moiety contributes to metabolic stability and solubility .

Properties

IUPAC Name

N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-4-5-12)7-11-8-20(9-11)15-13-3-2-6-16-14(13)17-10-18-15/h2-3,6,10-12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKZIKIOPLXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its pyrido-pyrimidine core , azetidine linker , and cyclopropane sulfonamide . Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Reported Activity Source
Target Compound Pyrido[2,3-d]pyrimidine Azetidine, cyclopropanesulfonamide Kinase inhibition (inferred)
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide Pyrrolo[2,3-d]pyrimidine Piperidine, cyclopropanesulfonamide JAK inhibition (e.g., tofacitinib intermediate)
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide Thieno[2,3-d]pyrimidine Piperidine, cyclopropanesulfonamide Anticancer, kinase inhibition
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-pyrido[2,3-d]pyrimidin-3-yl)acetamide Pyrido[2,3-d]pyrimidine Isopropyl, acetamide Unspecified (structural analog)
N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-N-methylmethanesulfonamide Cyclopenta[d]pyrimidine Azetidine, methanesulfonamide Antimicrobial, anticancer (inferred)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.